molecular formula C15H13ClF2N2O3S B3642689 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide

Cat. No.: B3642689
M. Wt: 374.8 g/mol
InChI Key: TYPCPSGNROLIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a difluorophenyl ring, and a methylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of the resulting intermediate with methylglycinamide under appropriate conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-(2-methylbenzyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O3S/c1-20(24(22,23)11-7-5-10(16)6-8-11)9-14(21)19-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPCPSGNROLIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC=C1F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.